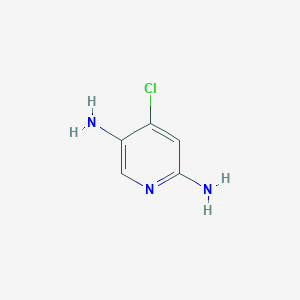

4-Chloropyridine-2,5-diamine

Description

Properties

IUPAC Name |

4-chloropyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBAKMAPGBYNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309714 | |

| Record name | 4-Chloro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260803-26-6 | |

| Record name | 4-Chloro-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260803-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloropyridine-2,5-diamine: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of 4-Chloropyridine-2,5-diamine

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. 4-Chloropyridine-2,5-diamine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate. Its unique arrangement of two electron-donating amino groups and an electron-withdrawing chloro group on a pyridine scaffold imparts a nuanced reactivity profile. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of 4-Chloropyridine-2,5-diamine, providing researchers, scientists, and drug development professionals with field-proven insights and practical methodologies. The primary focus will be on its utility as a precursor to potent biological scaffolds, most notably the imidazo[4,5-b]pyridine core, a privileged structure in medicinal chemistry due to its structural analogy to natural purines.[1]

Part 1: Physicochemical and Spectroscopic Profile

The intrinsic properties of 4-Chloropyridine-2,5-diamine govern its behavior in chemical reactions, its solubility, and its handling requirements. The interplay between the electronegative ring nitrogen, the activating amino groups, and the displaceable chloro substituent is central to its chemical character.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | - |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | Analogy |

| TPSA (Topological Polar Surface Area) | 64.93 Ų | [2] |

| logP (octanol-water partition coeff.) | 0.899 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Spectroscopic Signature

While a dedicated public spectrum for 4-Chloropyridine-2,5-diamine is not available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The chemical shifts will be influenced by the opposing electronic effects of the amino and chloro groups. The amino protons (–NH₂) would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display five distinct signals for the pyridine ring carbons. The carbon atom attached to the chlorine (C4) would be significantly deshielded. The carbons bearing the amino groups (C2 and C5) would be shielded relative to unsubstituted pyridine.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M⁺) peak at m/z 143.57. A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, would be observed due to the natural isotopic abundance of ³⁷Cl. Fragmentation would likely involve the loss of chlorine and subsequent rearrangement of the pyridine ring.

Part 2: Synthesis and Manufacturing Pathways

The synthesis of polysubstituted pyridines like 4-Chloropyridine-2,5-diamine often requires a multi-step approach, leveraging regioselective reactions. A plausible and efficient synthetic strategy can be devised from readily available precursors, drawing analogies from established syntheses of related chlorodiaminopyridines.[3][4][5]

A common and effective strategy involves the nitration of an aminopyridine precursor followed by reduction.[4][5] This exploits the directing effects of the existing substituents to install functionality at the desired positions.

Detailed Experimental Protocol: Nitration of 2-Amino-4-chloropyridine

This protocol describes the critical nitration step, a key transformation in the proposed synthesis. The causality behind this choice is the powerful ortho-, para-directing effect of the amino group, which, despite being on an already electron-deficient pyridine ring, can direct the incoming electrophile (NO₂⁺) to the C5 position.

Materials:

-

2-Amino-4-chloropyridine (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Substrate Addition: Slowly add 2-Amino-4-chloropyridine (1.0 eq) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing chilled concentrated sulfuric acid.

-

Electrophilic Attack: Add the nitrating mixture dropwise from the dropping funnel to the solution of the pyridine substrate. Meticulously maintain the reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, very carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.

-

Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. The product, 2-Amino-4-chloro-5-nitropyridine, will precipitate out or can be extracted with ethyl acetate.

-

Purification: Filter the solid product or separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validation System: The success of the reaction is validated by TLC analysis showing the consumption of the starting material and the appearance of a new, more polar spot. Further confirmation is achieved through spectroscopic analysis (NMR, MS) of the purified product, which should be consistent with the structure of 2-Amino-4-chloro-5-nitropyridine. The subsequent reduction step to yield the final diamine can be accomplished using standard methods like catalytic hydrogenation (H₂/Pd/C) or metal-acid reduction (Fe/HCl).[6]

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Chloropyridine-2,5-diamine is dictated by its three key functional groups: the C4-chlorine, the C2-amine, and the C5-amine. The ortho/para relationship of the amino groups to the chlorine atom significantly activates the C4 position for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is the most labile site for nucleophilic displacement. This is a classic SNAr reaction, facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate. The electron-donating amino groups further stabilize this intermediate through resonance.

This reactivity allows for the introduction of a wide array of functional groups by reacting with various nucleophiles such as amines, alkoxides, and thiolates, making it a versatile platform for library synthesis.[7]

Cyclization Reactions: Gateway to Imidazo[4,5-b]pyridines

The most significant application of 4-Chloropyridine-2,5-diamine is its use as a precursor for the synthesis of the imidazo[4,5-b]pyridine scaffold.[8] The adjacent amino groups at the C2 and C5 positions are perfectly poised for condensation reactions with single-carbon electrophiles like aldehydes or carboxylic acids (or their derivatives) to form the fused imidazole ring.

This reaction, often referred to as the Phillips-Ladenburg synthesis, typically proceeds under acidic or thermal conditions and is a robust method for accessing this privileged heterocyclic system. The resulting chloro-substituted imidazopyridine can then undergo further functionalization, for example, via palladium-catalyzed cross-coupling reactions.

Reactions at the Amino Groups

The two amino groups can undergo standard reactions typical of aromatic amines:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used as a protecting group strategy or to install specific side chains.

-

Diazotization: While the diazotization of aminopyridines can be complex, it offers a potential route to replace the amino groups with other functionalities via Sandmeyer-type reactions.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Chloropyridine-2,5-diamine is realized in the biological activity of the molecules derived from it. Its role as a key intermediate for imidazo[4,5-b]pyridines places it at the center of numerous therapeutic research programs.[1] This scaffold is a bioisostere of purine and can effectively interact with a wide range of biological targets.[1]

| Derivative Scaffold | Therapeutic Area | Specific Biological Activity | Reference |

| Imidazo[4,5-b]pyridines | Oncology | Potent antiproliferative activity against colon carcinoma cell lines; Tubulin polymerization inhibition. | [1] |

| Imidazo[4,5-b]pyridines | Infectious Disease | Antibacterial and antiviral properties. | [1] |

| Imidazo[4,5-b]pyridines | Anti-inflammatory | Potential as novel anti-inflammatory agents. | [1] |

| Substituted Pyridines | Tuberculosis | Derivatives of 2,4-disubstituted pyridines show significant bactericidal activity against Mycobacterium tuberculosis. | [9] |

| Schiff Base Derivatives | Antimicrobial | Schiff bases derived from 2-amino-4-chloropyridine exhibit broad-spectrum antimicrobial activity. | [10] |

The synthesis of these derivatives often leverages the reactivity profile discussed previously: cyclization to form the core, followed by SNAr or cross-coupling at the chlorine position to build diversity and tune the pharmacological properties.

Part 5: Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. Based on data for structurally similar compounds like chlorodiaminopyrimidines, 4-Chloropyridine-2,5-diamine should be handled with care.[11]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloropyridine-2,5-diamine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, centered around nucleophilic substitution and facile cyclization, provides a reliable and versatile entry into the medicinally significant class of imidazo[4,5-b]pyridines. Understanding the principles of its synthesis and the nuances of its reactivity, as detailed in this guide, empowers researchers to efficiently design and execute synthetic campaigns targeting novel therapeutics. The continued exploration of derivatives from this scaffold promises to yield new and potent agents for a variety of disease indications.

References

-

K. G. T. G. L. N. Rasanjali, et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

- Google Patents. (n.d.). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

-

ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Available at: [Link]

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

Frontiers. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Available at: [Link]

-

ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available at: [Link]

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Available at: [Link]

-

MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Available at: [Link]

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

-

MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]

- Taylor, E. C., Jr., & Drenchko, P. (n.d.). A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. Journal of the American Chemical Society.

-

European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Available at: [Link]

-

IUCr Journals. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Available at: [Link]

-

Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[4,5-B] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Available at: [Link]

-

PubChem. (n.d.). 2-Chloropyrimidine-4,5-diamine. Available at: [Link]

-

TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Available at: [Link]

Sources

- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloropyrimidine-4,5-diamine | C4H5ClN4 | CID 84565 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Chloropyridine-2,5-diamine (¹H NMR, ¹³C NMR, IR, Mass Spec)

Introduction: The Structural Significance of 4-Chloropyridine-2,5-diamine in Medicinal Chemistry

4-Chloropyridine-2,5-diamine is a substituted pyridine derivative of significant interest to researchers and drug development professionals. The unique arrangement of its functional groups—two electron-donating amino groups and one electron-withdrawing chloro group on a pyridine scaffold—creates a distinct electronic and structural profile. This profile makes it a valuable building block in the synthesis of novel therapeutic agents. Pyridine and its derivatives are fundamental components of many biologically active compounds and pharmaceuticals.[1] The precise characterization of such molecules is paramount to ensuring the purity, consistency, and efficacy of any resulting drug candidate.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloropyridine-2,5-diamine, covering ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This approach not only offers a reliable framework for identifying 4-Chloropyridine-2,5-diamine but also serves as an educational tool for understanding the interplay of its structural features and spectroscopic signatures. The protocols and interpretations herein are designed to be self-validating, providing researchers with the necessary tools for confident structural elucidation.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of protons, carbon atoms, and functional groups in 4-Chloropyridine-2,5-diamine dictates its interaction with various forms of electromagnetic radiation, giving rise to its unique spectral fingerprint.

Caption: Molecular Structure of 4-Chloropyridine-2,5-diamine

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 4-Chloropyridine-2,5-diamine, we can predict the chemical shifts and coupling patterns of the aromatic protons and the protons of the two amino groups.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 6.5 - 7.0 | Singlet | - | 1H |

| H-6 | 7.5 - 8.0 | Singlet | - | 1H |

| -NH₂ (C2) | 4.0 - 5.0 | Broad Singlet | - | 2H |

| -NH₂ (C5) | 4.5 - 5.5 | Broad Singlet | - | 2H |

Note: Predictions are based on analysis of related structures and general principles of NMR spectroscopy. The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[2]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-3 and H-6): The pyridine ring contains two protons. H-3 is situated between the two amino groups, which are strongly electron-donating. This will shield the proton, causing it to appear at a relatively upfield chemical shift (lower ppm value) for an aromatic proton. Conversely, H-6 is adjacent to the pyridine nitrogen, which is electron-withdrawing, and will thus be deshielded, appearing further downfield (higher ppm value). Due to the substitution pattern, these protons are not adjacent to any other protons on the ring, so they are expected to appear as singlets.

-

Amino Protons (-NH₂): The protons on the two amino groups will appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, temperature, and concentration due to hydrogen bonding and exchange with trace amounts of water in the solvent.[2] The amino group at the 5-position may be slightly downfield compared to the one at the 2-position due to the influence of the adjacent chlorine atom.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloropyridine-2,5-diamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for compounds with amino groups as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).[3][4]

-

Integrate the peaks to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Chloropyridine-2,5-diamine will give a distinct signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 | 135 - 140 |

| C-6 | 145 - 150 |

Note: These are estimated chemical shifts. The actual values will depend on the experimental conditions.

Interpretation of the ¹³C NMR Spectrum

-

C-2 and C-5: These carbons are directly attached to amino groups, which are strongly electron-donating. This causes a significant upfield shift compared to unsubstituted pyridine. However, their proximity to the electronegative pyridine nitrogen and, in the case of C-5, the chlorine atom, will also have a deshielding effect.

-

C-4: This carbon is attached to the electronegative chlorine atom, which will cause a significant downfield shift.

-

C-6: This carbon is adjacent to the pyridine nitrogen and will be deshielded, appearing at a downfield chemical shift.

-

C-3: This carbon is shielded by the two adjacent amino groups, causing it to appear at the most upfield position among the aromatic carbons.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup:

-

Use a broadband probe on a 400 MHz or higher spectrometer (operating at ~100 MHz for ¹³C).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay are necessary to obtain a good signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire and process the data similarly to ¹H NMR.

-

Reference the spectrum using the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[3][4]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignment of the protonated carbons (C-3 and C-6).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |

| 1650 - 1600 | N-H bend (scissoring) |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| 1350 - 1250 | C-N stretch |

| 850 - 750 | C-Cl stretch |

Interpretation of the IR Spectrum

-

N-H Vibrations: The two amino groups will give rise to characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching. An N-H bending (scissoring) vibration is expected around 1650-1600 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-N and C-Cl Vibrations: The stretching vibration for the C-N bonds of the amino groups will be observed in the 1350-1250 cm⁻¹ range. The C-Cl stretch will appear in the fingerprint region, typically between 850 and 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Caption: Electron Ionization Mass Spectrometry Workflow

-

Sample Introduction: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, typically using a direct insertion probe for solid samples.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 4-Chloropyridine-2,5-diamine, as outlined in this guide, provides a robust framework for its unambiguous identification and characterization. By integrating the predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As with any analytical endeavor, the key to success lies in the careful execution of experiments and a thorough, logical interpretation of the resulting data, grounded in the fundamental principles of spectroscopy.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.

-

PubChemLite. (n.d.). 4-chloropyridine-2,5-diamine (C5H6ClN3). Retrieved from [Link]

-

NIH. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

-

mzCloud. (2016). 4 Chloro 2 5 DMA. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

Sources

- 1. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mzCloud – 4 Chloro 2 5 DMA [mzcloud.org]

- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 4-Chloropyridine-2,5-diamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridine-2,5-diamine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, primarily serving as a critical building block in the synthesis of complex organic molecules. The presence of two reactive amine groups and a halogenated pyridine core imparts a unique chemical reactivity, which, while synthetically useful, also predisposes the compound to various degradation pathways. Ensuring its stability is paramount for the integrity of experimental results, the quality of pharmaceutical intermediates, and the safety of handling personnel. This guide provides a comprehensive analysis of the stability profile of 4-Chloropyridine-2,5-diamine, offering field-proven insights into its optimal storage conditions, handling procedures, and potential degradation mechanisms. We further outline a systematic approach to stability testing, empowering researchers to maintain compound integrity throughout the development lifecycle.

Chemical and Physical Profile

Understanding the fundamental properties of 4-Chloropyridine-2,5-diamine is the first step toward predicting its stability. The molecule features an electron-rich pyridine ring due to the two electron-donating amino groups, which also serve as sites for potential oxidation and salt formation. The chlorine atom provides a site for nucleophilic substitution, though this is generally less facile than reactions involving the amino groups.

Caption: Chemical Structure of 4-Chloropyridine-2,5-diamine.

Table 1: Physicochemical Identifiers

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| Appearance | Typically a solid powder (inferred from similar compounds)[1] |

| InChI Key | (Generated from structure) |

| CAS Number | (Not readily available for this specific isomer) |

Core Stability Profile and Degradation Causality

Direct, published stability data for 4-Chloropyridine-2,5-diamine is limited. Therefore, this section synthesizes data from analogous compounds—diaminopyridines and chloropyridines—to construct a reliable, inferred stability profile. The primary drivers of degradation are oxidation, moisture, and light.

Oxidative Instability

The presence of two amino groups on the pyridine ring makes the molecule highly susceptible to oxidation. Similar to other aromatic amines, these groups can be oxidized to form nitroso, nitro, or colored polymeric impurities. A study on 3,4-diaminopyridine demonstrated that under oxidative stress (hydrogen peroxide), it degrades into products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide[2]. This occurs because the lone pair of electrons on the amine nitrogen atoms increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by oxidizing agents.

Moisture Sensitivity (Hydrolytic Stability)

Safety data sheets for numerous related pyridine derivatives consistently highlight the need for dry storage conditions and protection from moisture.[3] The amino groups are hygroscopic and can absorb atmospheric water. While the molecule is not expected to undergo rapid hydrolysis under neutral conditions, the presence of moisture can act as a catalyst for oxidative degradation and may lead to clumping and handling difficulties. Therefore, the compound is considered moisture-sensitive.

Photostability

Aromatic amines and halogenated heterocycles can be sensitive to light, particularly UV radiation. Energy from light can promote the formation of radical species, initiating chain reactions that lead to complex degradation product mixtures and discoloration. Supplier recommendations for the analogous compound 4-Chloropyridine-2,3-diamine explicitly state to "protect from light"[4].

Thermal Stability

While generally stable at room temperature, elevated temperatures can accelerate all degradation pathways. In the solid state, prolonged exposure to heat can lead to discoloration and decomposition. In solution, thermal degradation of diamines can proceed through complex pathways, including intermolecular reactions to form urea derivatives or cyclization products.[5][6] Hazardous decomposition upon combustion includes the release of toxic gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[7][8]

Recommended Storage and Handling Protocols

A self-validating storage protocol is one that proactively mitigates all identified risks. Based on the compound's stability profile, the following conditions are mandated to ensure long-term integrity.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all potential degradation reactions, particularly oxidation. Minimizes volatility. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, providing robust protection against oxidative degradation. This is the most critical parameter for long-term stability. |

| Light | Amber Glass Vial / Opaque Container | Prevents exposure to UV and visible light, mitigating the risk of photodegradation.[4] |

| Moisture | Tightly Sealed Container with Desiccant | Prevents absorption of atmospheric moisture, preserving the compound's physical form and preventing moisture-catalyzed degradation.[3] |

| Container | Polyethylene or polypropylene container; Glass. | Use containers as recommended by the manufacturer, ensuring they are well-sealed and free from leaks.[9] |

| Incompatibilities | Strong Oxidizing Agents | Direct and rapid reaction can occur, leading to significant degradation and potentially hazardous conditions.[3][7] |

Handling Precautions: Safe handling is crucial. Always handle this compound in a well-ventilated area or under a chemical fume hood.[3][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid generating dust. In case of spills, sweep up the solid material carefully and place it into a suitable container for disposal.[7][10]

Potential Degradation Pathways and Mechanisms

Understanding potential degradation pathways is essential for developing analytical methods to monitor stability and for identifying impurities.

Oxidative Degradation

The most probable degradation route involves oxidation. This can occur at the amino groups or the pyridine ring nitrogen.

Caption: Plausible oxidative degradation pathways for 4-Chloropyridine-2,5-diamine.

This mechanism is supported by studies on similar diaminopyridines, which show oxidation of both the ring nitrogen and the exocyclic amino groups as primary degradation routes.[2]

Experimental Workflow: Forced Degradation Study

To definitively establish the stability profile and validate the storage conditions, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants.

Protocol 5.1: Forced Degradation Procedure

-

Preparation: Prepare stock solutions of 4-Chloropyridine-2,5-diamine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to a sample aliquot. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to a sample aliquot. Heat at 60°C for 24-48 hours.

-

Oxidation: Add 3% H₂O₂ to a sample aliquot. Keep at room temperature for 24-48 hours.

-

Thermal Stress: Heat a solid sample and a solution sample at 80°C for 48 hours.

-

Photolytic Stress: Expose a solid sample and a solution sample to high-intensity light (e.g., ICH option 1 or 2) for a defined period.

-

-

Time Points: Withdraw samples at initial, intermediate (e.g., 8, 24 hr), and final time points.

-

Quenching: Neutralize acid/base samples before analysis. Dilute samples to a suitable concentration.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically HPLC-UV/MS.

Caption: Experimental workflow for a forced degradation study.

Analytical Method:

A stability-indicating method is one that can separate the parent compound from all its degradation products. A reverse-phase HPLC method with a C18 column and a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point. Detection by both UV-Vis (photodiode array) and Mass Spectrometry (MS) is ideal to quantify the parent peak and identify the mass of unknown degradant peaks.

Conclusion

While 4-Chloropyridine-2,5-diamine is a valuable synthetic intermediate, its chemical structure necessitates careful handling and storage to prevent degradation. The primary stability concerns are oxidation, moisture, and light. Adherence to the recommended storage protocol—refrigeration under an inert, dry, and dark atmosphere—is critical for preserving its purity and ensuring the reliability of research outcomes. The implementation of systematic stability testing through forced degradation studies provides a robust framework for understanding compound-specific liabilities and ensuring quality throughout the drug development process.

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- CymitQuimica. (2024).

- Apollo Scientific. (2023).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloropyridine hydrochloride.

- Sigma-Aldrich. (2024).

- Jubilant Ingrevia Limited. (n.d.).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.

- Thermo Fisher Scientific Chemicals, Inc. (2024).

- ChemicalBook. (2023).

- Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.

- ChemScene. (n.d.). 4-Chloropyridine-2,3-diamine.

- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.

- PubMed. (n.d.).

Sources

- 1. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Research Applications of 4-Chloropyridine-2,5-diamine: A Versatile Scaffold for Medicinal Chemistry and Materials Science

Abstract

4-Chloropyridine-2,5-diamine is a highly functionalized heterocyclic compound poised for significant application in diverse research fields. Its unique trifunctional architecture—comprising a pyridine core, a reactive C4-chloro group, and two nucleophilic amino groups at the C2 and C5 positions—renders it an exceptionally versatile building block. This guide elucidates the core physicochemical properties, reactivity, and potential applications of this molecule. We present a deep dive into its utility as a scaffold in medicinal chemistry, particularly for the development of targeted kinase inhibitors, and explore its promise in materials science for creating novel polymers and coordination complexes. Detailed, field-proven experimental protocols are provided to empower researchers to harness the synthetic potential of this promising intermediate.

Introduction and Core Molecular Features

The pyridine ring is a cornerstone of pharmaceutical and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2] 4-Chloropyridine-2,5-diamine emerges as a compelling scaffold due to the strategic placement of its functional groups, which allows for sequential and site-selective modifications.

-

Pyridine Core: The electron-deficient nature of the nitrogen-containing aromatic ring influences the reactivity of its substituents and provides a key site for hydrogen bonding or metal coordination.[3]

-

C4-Chloro Group: This is the most electrophilic site on the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This provides a reliable and efficient handle for introducing a wide array of functional groups.[4][5]

-

C2 and C5-Amino Groups: These electron-donating groups modulate the reactivity of the pyridine ring. They also serve as versatile nucleophilic sites for derivatization through acylation, sulfonylation, or alkylation, enabling the fine-tuning of steric and electronic properties.

This trifecta of reactive sites allows for a modular approach to library synthesis, making 4-chloropyridine-2,5-diamine a valuable starting material for generating molecular diversity.

Physicochemical Properties and Researcher Safety

A comprehensive understanding of a compound's properties is critical for its effective and safe use in a research setting.

Compound Properties

While extensive experimental data for 4-Chloropyridine-2,5-diamine is not widely published, its key properties can be reliably predicted based on its structure and comparison to analogous compounds.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₅H₆ClN₃ | - |

| Molecular Weight | 143.57 g/mol | - |

| Appearance | Predicted to be an off-white to light brown solid. | Analogy to similar compounds[6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Predicted |

| pKa | The pyridine nitrogen is predicted to be weakly basic. | Analogy to aminopyridines |

| CAS Number | Not broadly indexed. Researchers should verify with supplier. | - |

Safety and Handling

Hazard Statement: Based on related compounds like 4-chloropyridine and various amino-chloropyridines, 4-Chloropyridine-2,5-diamine should be handled as a hazardous substance.[6] It is likely harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Synthesis and Chemical Reactivity

The synthetic utility of 4-Chloropyridine-2,5-diamine is rooted in its accessible synthesis and predictable, multi-faceted reactivity.

Proposed Synthetic Pathway

The diagram below outlines a conceptual workflow for the synthesis of the title compound.

Caption: A plausible synthetic route to 4-Chloropyridine-2,5-diamine.

Core Reactivity Profile

The molecule's value lies in the differential reactivity of its functional groups, allowing for controlled, stepwise modifications.

Caption: Primary reaction pathways for 4-Chloropyridine-2,5-diamine.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom is readily displaced by a variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides.[4][5] This reaction is the primary method for introducing diversity at this position and is central to its use in library synthesis.

-

Functionalization of Amino Groups: The C2 and C5 amino groups can be selectively acylated, sulfonylated, or used in condensation reactions. Steric hindrance at the C2-amino group (ortho to the pyridine nitrogen) may allow for regioselective functionalization of the C5-amino group under carefully controlled conditions.

-

Metal-Catalyzed Cross-Coupling: The C4-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C and C-N bonds to introduce aryl, heteroaryl, or alkyl groups.[6]

Potential Research Applications

The unique structure of 4-Chloropyridine-2,5-diamine makes it a privileged scaffold for several high-impact research areas.

Medicinal Chemistry & Drug Discovery

The aminopyridine and aminopyrimidine scaffolds are central to many kinase inhibitors because they act as bioisosteres of the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[10][11][12]

Application Focus: Kinase Inhibitor Development 4-Chloropyridine-2,5-diamine is an ideal starting point for developing inhibitors for tyrosine and serine/threonine kinases, which are major targets in oncology and immunology.[10][13]

-

Hinge-Binding Element: The 2-amino-pyridine moiety can serve as the primary hinge-binding motif.

-

Vector for Selectivity: The C4 position points towards the solvent-exposed region of the ATP binding pocket. Functionalization at this site via SNAr or cross-coupling is a proven strategy for achieving inhibitor potency and selectivity.

-

Solubility and PK Modulation: The C5-amino group can be derivatized to attach solubilizing groups or modulate pharmacokinetic properties without disrupting the core hinge-binding interaction.

Caption: Design strategy for kinase inhibitors using the target scaffold.

Materials Science and Coordination Chemistry

Functionalized pyridines are foundational in developing advanced materials due to their electronic properties and ability to coordinate with metals.[3][14]

-

Polymer Synthesis: The diamino functionality allows the molecule to be used as a monomer in the synthesis of high-performance polymers like polyamides or polyimides. The chlorine atom can be used for post-polymerization modification.

-

Organic Electronics: The pyridine core can be incorporated into conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The substituents allow for tuning of the HOMO/LUMO energy levels.

-

Metal-Organic Frameworks (MOFs) and Ligands: The pyridine nitrogen and the two exocyclic amino groups can act as a tridentate ligand for a wide range of metal ions. This can be exploited to create novel catalysts, sensors, or porous materials for gas storage.

Exemplary Experimental Protocols

The following protocols are provided as a validated starting point for researchers. They are based on established methodologies for analogous compounds.

Protocol 1: Synthesis of a 4-(Anilino)-pyridine-2,5-diamine Library Core

This protocol details the nucleophilic aromatic substitution at the C4 position, a cornerstone reaction for this scaffold.

Objective: To synthesize a core intermediate for a kinase inhibitor library by reacting 4-Chloropyridine-2,5-diamine with 3-ethynylaniline.

Methodology:

-

Reagent Preparation: In a dry, argon-flushed round-bottom flask, dissolve 4-Chloropyridine-2,5-diamine (1.0 eq., e.g., 144 mg, 1.0 mmol) and 3-ethynylaniline (1.2 eq., 141 mg, 1.2 mmol) in 5 mL of anhydrous 2-propanol.

-

Acid Catalyst: Add concentrated hydrochloric acid (0.1 eq., approx. 8.5 µL, 0.1 mmol). The use of a catalytic amount of acid has been shown to promote the amination of similar chloropyrrolopyrimidines, particularly in aqueous or alcoholic media.[15]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product, 4-(3-ethynylphenylamino)pyridine-2,5-diamine.

Protocol 2: N5-Acetylation for Solubility Tag Installation

This protocol demonstrates the selective functionalization of an amino group.

Objective: To selectively acetylate the C5-amino group of a 4-substituted pyridine-2,5-diamine derivative.

Methodology:

-

Reagent Preparation: Dissolve the 4-substituted pyridine-2,5-diamine (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

-

Acylation: Add acetyl chloride (1.05 eq.) dropwise to the stirred solution. The slight excess of acylating agent ensures full conversion of the more reactive amine. The C5-amine is generally more sterically accessible and electronically activated for electrophilic attack than the C2-amine.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor for the disappearance of the starting material by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting mono-acetylated product by flash column chromatography or preparative HPLC.

Conclusion and Future Outlook

4-Chloropyridine-2,5-diamine represents a potent and versatile chemical scaffold with significant, untapped potential. Its well-defined and differential reactivity at three distinct positions provides a robust platform for the rapid generation of molecular complexity. In medicinal chemistry, it is an ideal starting point for the development of next-generation kinase inhibitors and other targeted therapeutics. In materials science, its utility as a monomer and a ligand precursor opens avenues for novel functional materials. This guide provides the foundational knowledge and practical methodologies for researchers to begin exploring the rich chemistry of this promising building block. Future research will undoubtedly uncover even more diverse applications, solidifying the role of functionalized pyridines in scientific innovation.

References

-

Wibaut, J. P., & van der Voort, H. F. P. (2010). The reaction of 4‐chloropyridine with some amines. Semantic Scholar. [Link]

-

den Hertog, H. J., & van der Voort, H. F. P. (2025). The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

-

Bradbury, R. H., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central (PMC), NIH. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. MDPI. [Link]

-

Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.[Link]

-

Zhang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

-

Singh, A., et al. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]

-

Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-chloropyridin-2-amine: Properties and Synthesis. Chemical Sourcing. [Link]

-

Anonymous. (2021). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of Pyridine Derivatives in Material Science Innovations. Chemical Sourcing. [Link]

-

Kasi, V., et al. (2024). Synthesis of functionalized pyridine derivatives using Fe2O3@Fe3O4@Co3O4 catalyst. ResearchGate. [Link]

-

Singh, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

-

Anonymous. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

- CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Anonymous. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]

-

Hanson, J. (1992). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]

-

Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.net. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. data.epo.org [data.epo.org]

- 8. portal.tpu.ru [portal.tpu.ru]

- 9. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. preprints.org [preprints.org]

A Theoretical and Computational Blueprint for the Analysis of 4-Chloropyridine-2,5-diamine: A Guide for Drug Discovery

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide presents a comprehensive theoretical and computational framework for the in-depth characterization of 4-Chloropyridine-2,5-diamine, a molecule of significant interest for drug development. While experimental data for this specific isomer is limited in public literature, this document serves as a blueprint, detailing the requisite computational methodologies to elucidate its structural, spectroscopic, electronic, and nonlinear optical properties. By leveraging Density Functional Theory (DFT) and other computational tools, we provide researchers, scientists, and drug development professionals with a robust workflow to predict the physicochemical behavior and biological potential of this and related compounds, thereby accelerating the drug discovery pipeline.

Introduction: The Significance of Substituted Pyridines in Pharmacology

The pyridine ring is a privileged structure in drug design, present in a wide array of approved pharmaceuticals. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of substituents, such as chloro and amino groups, profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, which in turn dictate its interaction with biological targets.[2][3] 4-Chloropyridine-2,5-diamine, the subject of this guide, combines the electron-withdrawing nature of the chlorine atom with the electron-donating and hydrogen-bonding potential of two amino groups, making it a compelling candidate for further investigation as a pharmaceutical intermediate.[4][5]

This guide is structured to provide a logical progression from the fundamental molecular structure to the prediction of its reactive and biological properties. We will explore the theoretical underpinnings of each computational technique and explain the rationale behind their application, ensuring a self-validating and scientifically rigorous approach.

The Computational Workflow: A Step-by-Step Guide

The following workflow outlines a standard and effective procedure for the theoretical and computational analysis of a novel small molecule like 4-Chloropyridine-2,5-diamine.

Caption: A typical workflow for the computational analysis of a small molecule for drug discovery.

Foundational Analysis: Geometry Optimization

The first and most critical step in any computational study is the determination of the molecule's most stable three-dimensional conformation. Density Functional Theory (DFT) is the method of choice for this task, offering a favorable balance between accuracy and computational cost.

Protocol:

-

Initial Structure: Draw the 2D structure of 4-Chloropyridine-2,5-diamine and convert it to a 3D model using a molecular editor.

-

Computational Method: Employ DFT with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6][7]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electron distribution in a molecule with heteroatoms and potential for hydrogen bonding.

-

Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8][9]

Spectroscopic Characterization: A Comparative Approach

Theoretical spectroscopic data serves as a powerful tool for the interpretation and validation of experimental results.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Computed vibrational frequencies can aid in the assignment of experimental FT-IR and FT-Raman spectra.[8][9]

Protocol:

-

Calculation: The harmonic vibrational frequencies are obtained from the frequency calculation performed after geometry optimization.

-

Scaling: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to the computed frequencies for better agreement with experimental data.[10]

-

Analysis: The scaled frequencies, along with their calculated intensities (for IR) and scattering activities (for Raman), are used to assign the vibrational modes of the molecule.

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | Symmetric and asymmetric stretching of the amino groups. | 3300 - 3500 |

| C-H Stretching | Aromatic C-H stretching. | 3000 - 3100 |

| C=N, C=C Stretching | Pyridine ring stretching vibrations. | 1400 - 1600 |

| N-H Bending | In-plane bending of the amino groups. | 1550 - 1650 |

| C-Cl Stretching | Stretching of the carbon-chlorine bond. | 600 - 800 |

Caption: A summary of expected vibrational modes for 4-Chloropyridine-2,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts.[7][10]

Protocol:

-

Calculation: Using the GIAO method on the optimized molecular geometry, calculate the isotropic magnetic shielding tensors for each nucleus.

-

Referencing: The chemical shifts are then calculated relative to a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

-

Solvent Effects: For more accurate predictions, it is advisable to include the effects of a solvent using a continuum model like the Polarizable Continuum Model (PCM).

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of a molecule are paramount in determining its chemical reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.[11][12] A smaller gap suggests higher reactivity.[12]

Caption: A diagram illustrating the concept of HOMO, LUMO, and the energy gap.

Analysis:

-

HOMO: The distribution of the HOMO indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites).

-

LUMO: The distribution of the LUMO indicates the regions most likely to accept electrons (electrophilic sites).

-

Energy Gap: The magnitude of the energy gap provides insights into the molecule's polarizability and its potential as a nonlinear optical material.[13]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.[14][15]

Interpretation:

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on nitrogen atoms, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, such as the hydrogen atoms of the amino groups, which are favorable for nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of relatively neutral electrostatic potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the charge distribution and delocalization.[16] It quantifies the stabilization energies associated with hyperconjugative interactions, which are crucial for understanding molecular stability.

Advanced Properties: Nonlinear Optics (NLO)

Organic molecules with significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics.[17][18][19] The first hyperpolarizability (β) is a key parameter for quantifying the second-order NLO response.

Protocol:

-

Calculation: The dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can be calculated using DFT.

-

Analysis: A large value of β, often compared to a standard NLO material like urea, suggests that the molecule has potential for NLO applications.[20]

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[6][21] This is a critical step in rational drug design.

Protocol:

-

Target Selection: Identify a relevant biological target (e.g., an enzyme or receptor) implicated in a disease of interest.

-

Ligand Preparation: Use the optimized geometry of 4-Chloropyridine-2,5-diamine.

-

Docking Simulation: Employ docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the molecule within the active site of the target protein.

-

Analysis: The binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to assess the potential of the molecule as an inhibitor or modulator of the target.[22]

Proposed Experimental Protocols

While this guide focuses on theoretical and computational methods, the validation of these predictions requires experimental synthesis and characterization.

Synthesis of 4-Chloropyridine-2,5-diamine

The synthesis of chloropyridines can be achieved through various methods, including the chlorination of pyridine-N-oxides or the Sandmeyer reaction from the corresponding aminopyridine.[23][24] A plausible route for the synthesis of 4-Chloropyridine-2,5-diamine could involve the nitration of a suitable chloropyridine precursor followed by reduction of the nitro groups to amines.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra.[7][10]

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.[7][10]

-

UV-Vis Spectroscopy: To analyze the electronic transitions.[25]

-

Mass Spectrometry: To confirm the molecular weight.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational strategy for the characterization of 4-Chloropyridine-2,5-diamine. By following the detailed protocols for DFT calculations, spectroscopic predictions, electronic property analysis, and molecular docking, researchers can gain profound insights into the physicochemical properties and biological potential of this and other novel molecules. This in-silico approach, when integrated with experimental validation, provides a powerful and efficient pathway for the rational design and development of next-generation pharmaceuticals.

References

-

Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Non linear optical property of 4-aminopyridinium 2-chloro-5-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. Retrieved from [Link]

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential map of 4-PPy. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Chloropyridine-2-carboxamide in Modern Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 4‐Chloropyridine Hydrochloride. Retrieved from [Link]

-

PubMed. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Retrieved from [Link]

-

PubMed. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl). Retrieved from [Link]

-

ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]

-

PubMed Central. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. Retrieved from [Link]

-

Scientific.net. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from [Link]

-

ScienceDirect. (2020). Synthesis, photophysical and nonlinear optical properties of[2][6][26] oxadiazolo[3,4-b]pyrazine-based. Retrieved from [Link]

-

MDPI. (2024). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. Retrieved from [Link]

-

PubMed Central. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential on the 0.001 au electron density.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 4-chlorophenyl quinoline-2-carboxylate. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic [FTIR, FT-Raman, NMR and UV-Vis] investigation on sulphanilamide using computational [HF and DFT] analysis | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Linear and Nonlinear Optical Properties of Quadrupolar Bithiophenes and Cyclopentadithiophenes as Fluorescent Oxygen Photosensitizers. Retrieved from [Link]

-

ResearchGate. (n.d.). Map of the molecular electrostatic potential of uridine derivatives (2-5). Retrieved from [Link]

-

ResearchGate. (n.d.). Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic Structure, Vibrational (FT-IR and FT-Raman), UV–Vis and NMR analysis of 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione by Quantum Chemical method | Request PDF. Retrieved from [Link]

-

Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

-

ResearchGate. (n.d.). Linear and Nonlinear Optical Properties of Acridine Dye Doped PMMA Polymer. Retrieved from [Link]

-

PubMed. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5- dimethyl-1H-imidazole – A DFT study. Retrieved from [Link]544321)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 4-Chloropyridine-3,5-diamine [smolecule.com]

- 3. 4-Chloropyridine-3,5-diamine () for sale [vulcanchem.com]

- 4. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. malayajournal.org [malayajournal.org]